1-Bromo-4-(1-bromopropyl)benzene

Catalog No.
S887173
CAS No.
1094335-60-0
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
In Stock
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1-Bromo-4-(1-bromopropyl)benzene

CAS Number

1094335-60-0

Product Name

1-Bromo-4-(1-bromopropyl)benzene

IUPAC Name

1-bromo-4-(1-bromopropyl)benzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3

InChI Key

KJYYIARXZUOWNK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)Br)Br

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)Br

1-Bromo-4-(1-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2C_9H_{10}Br_2. It consists of a benzene ring substituted with a bromopropyl group at the para position and an additional bromine atom at the first carbon. This compound has a molecular weight of approximately 277.98 g/mol and features physical properties such as a density of about 1.6 g/cm³ and a boiling point of 284.7 °C at 760 mmHg . The chemical structure can be represented using the canonical SMILES notation: CCC(C1=CC=C(C=C1)Br)Br .

Typical of aromatic compounds and alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new functional groups.
  • Free Radical Bromination: This compound can undergo further bromination under radical conditions, adding more bromine atoms to the structure.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.

These reactions are significant for synthesizing more complex organic molecules and intermediates in chemical manufacturing .

There are multiple synthesis routes for producing 1-Bromo-4-(1-bromopropyl)benzene:

  • From 4-Bromo-alpha-ethylbenzyl Alcohol: This method involves the bromination of 4-bromo-alpha-ethylbenzyl alcohol, converting the alcohol group into a bromide.
  • Direct Bromination: A straightforward approach where 4-propylbenzene is treated with bromine in the presence of a catalyst to yield the desired product.

Both methods highlight the versatility of this compound's synthesis in laboratory settings .

1-Bromo-4-(1-bromopropyl)benzene finds applications in various fields:

  • Chemical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: The compound serves as a reagent in polymer chemistry, contributing to the development of new materials.
  • Dyes and Pigments: It plays a role in producing dyes, enhancing color properties through its unique molecular structure .

Several compounds exhibit structural similarities to 1-Bromo-4-(1-bromopropyl)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
1-Bromo-4-(3-bromopropyl)benzene90562-10-00.94
1-Bromo-3-(2-bromoethyl)benzene40422-70-60.94
1-Bromo-3-(bromomethyl)benzene106418-67-10.93
1-Bromo-2-(bromomethyl)benzene51554-93-90.93
1-Bromo-2-(bromopropyl)benzene6134-53-80.91

These compounds share similar structural features but differ in their substitution patterns and potential applications, highlighting the uniqueness of 1-Bromo-4-(1-bromopropyl)benzene as a versatile chemical entity in organic synthesis and material science .

1-Bromo-4-(1-bromopropyl)benzene represents a dibrominated aromatic compound with the molecular formula C₉H₁₀Br₂ and a molecular weight of 277.98 grams per mole [1] [2]. The compound consists of eleven heavy atoms, comprising nine carbon atoms and two bromine atoms, with no heteroatoms contributing to hydrogen bonding interactions [1]. The constitutional framework exhibits a topological polar surface area of 0 Ų, indicating the nonpolar nature of this molecule [1].

The compound demonstrates significant lipophilicity with an XLogP3-AA value of 4.1, reflecting its high partition coefficient and tendency to associate with nonpolar environments [1]. The molecular structure contains two rotatable bonds, specifically within the propyl substituent chain, which confers conformational flexibility to the molecule [1]. The hydrogen bond donor count is zero, as the structure lacks hydroxyl or amine functional groups, while the hydrogen bond acceptor count is similarly zero due to the absence of electronegative atoms with available lone pairs [1].

The complexity index of 106 indicates a moderate level of structural complexity within the dibrominated aromatic framework [1]. The formal charge of the molecule is zero, consistent with its neutral electronic state under standard conditions [1]. The compound exhibits one undefined atom stereocenter, located at the carbon bearing the bromopropyl substituent, which introduces chirality into the molecular structure [1] [3].

Structural Configuration Analysis

Two-dimensional Molecular Framework

The two-dimensional molecular framework of 1-Bromo-4-(1-bromopropyl)benzene consists of a benzene ring with para-substitution pattern, where bromine atoms occupy positions that maintain maximum separation on the aromatic core [1] [2]. The benzene ring maintains its characteristic hexagonal planar geometry with delocalized π-electron system, exhibiting carbon-carbon bond lengths intermediate between single and double bonds [4].

The para-disubstituted arrangement places the bromine atom and the bromopropyl group at opposite positions on the benzene ring, specifically at the 1 and 4 positions [1] [2]. This substitution pattern results in a symmetrical electronic distribution around the aromatic core, with both substituents exerting electron-withdrawing effects through inductive mechanisms [5] [6].

The bromopropyl substituent extends from the benzene ring through a direct carbon-carbon bond connection, creating a three-carbon aliphatic chain terminated by a bromine atom [1] [2]. The propyl chain maintains sp³ hybridization throughout, allowing for free rotation around the carbon-carbon single bonds within the substituent [1].

Three-dimensional Conformational Studies

The three-dimensional conformational landscape of 1-Bromo-4-(1-bromopropyl)benzene is characterized by the rigid planar benzene ring and the flexible propyl substituent chain [1]. The aromatic ring system maintains planarity due to the sp² hybridization of ring carbons and the delocalized π-electron system [4].

The propyl substituent introduces conformational flexibility through rotation around the two carbon-carbon single bonds within the chain [1]. Multiple conformational states are accessible through rotation around these bonds, with energy barriers typically associated with eclipsed and staggered arrangements of substituent groups [7].

The presence of the chiral center at the carbon bearing the bromopropyl group creates spatial arrangements that distinguish between enantiomeric forms [1] [3]. The three-dimensional positioning of substituents around this stereogenic center follows tetrahedral geometry, with the bromine atom, ethyl group, hydrogen atom, and aromatic ring occupying distinct spatial positions [3].

Conformational analysis reveals that the molecule adopts multiple low-energy conformations due to the flexibility of the propyl chain, with each conformation maintaining the integrity of the aromatic π-system [7]. The overall molecular shape deviates from planarity due to the three-dimensional nature of the bromopropyl substituent extending away from the benzene ring plane [1].

Nomenclature and Chemical Identifiers

IUPAC Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-bromo-4-(1-bromopropyl)benzene, which precisely describes the substitution pattern and structural features [1] [2]. The nomenclature follows standard IUPAC conventions for aromatic compounds, beginning with the parent benzene ring and indicating substituent positions numerically [2].

The systematic name indicates the presence of a bromine atom at position 1 of the benzene ring and a bromopropyl group at position 4, establishing the para-substitution pattern [1] [2]. The bromopropyl substituent nomenclature specifies that the bromine atom is located at the first carbon of the propyl chain, directly attached to the benzene ring [1] [2].

Alternative nomenclature representations include benzene, 1-bromo-4-(1-bromopropyl)-, which follows the format of parent compound followed by substituent description [2]. The systematic naming conventions ensure unambiguous identification of the molecular structure and substitution pattern within the aromatic framework [2].

CAS Registry and Database Classification

The Chemical Abstracts Service registry number for 1-Bromo-4-(1-bromopropyl)benzene is 1094335-60-0, providing unique identification within chemical databases and literature [1] [2] [8]. The CAS registry system assigns this number to ensure accurate tracking and referencing across scientific publications and commercial applications [1].

The compound appears in the PubChem database under the identifier CID 43141467, which serves as a primary reference for computational and structural information [1]. The database classification includes the compound within the categories of organobromine compounds and substituted benzenes [1].

The DSSTox Substance identifier DTXSID601302889 provides additional classification within toxicological databases maintained by the Environmental Protection Agency [1]. This identifier facilitates cross-referencing between different chemical databases and regulatory frameworks [1].

InChI, InChIKey, and SMILES Notation Systems

The International Chemical Identifier for 1-Bromo-4-(1-bromopropyl)benzene is InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3, which provides a standardized textual representation of the molecular structure [1] [2]. This notation system encodes connectivity information, stereochemistry, and atomic composition in a machine-readable format [1].

The corresponding InChI Key is KJYYIARXZUOWNK-UHFFFAOYSA-N, representing a hashed version of the complete InChI string for efficient database searching and structure matching [1] [2]. The InChI Key format provides a fixed-length identifier that facilitates rapid computational processing and structural comparisons [1].

The Simplified Molecular Input Line Entry System representation is CCC(C1=CC=C(C=C1)Br)Br, which describes the molecular structure using a linear notation system [1] [2] [9]. This SMILES string encodes the connectivity and stereochemistry information in a compact format suitable for computational applications [1].

Stereochemical Analysis

Stereoisomeric Variants and Properties

1-Bromo-4-(1-bromopropyl)benzene exhibits chirality due to the presence of one stereogenic center located at the carbon atom bearing the bromopropyl substituent [1] [3]. The stereogenic center arises from the tetrahedral arrangement of four different substituents: bromine atom, ethyl group, hydrogen atom, and the para-brominated benzene ring [3].

The chiral nature of the molecule results in the existence of two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [3]. These enantiomers represent non-superimposable mirror images with identical physical and chemical properties in achiral environments but exhibit opposite optical rotation [3].

The priority assignment for the stereogenic center follows the sequence: bromine atom (highest priority due to atomic number), para-bromobenzene ring (aromatic carbon), ethyl group (aliphatic carbon chain), and hydrogen atom (lowest priority) [3]. The stereochemical designation depends on the spatial arrangement of these substituents around the tetrahedral center [3].

The enantiomeric excess and optical purity of synthetic preparations depend on the stereoselectivity of the bromination conditions employed during synthesis [10]. Racemic mixtures contain equal proportions of both enantiomers and exhibit no net optical rotation, while enantiomerically enriched samples display measurable optical activity [3].

(S)-Configuration Structural Characteristics

The (S)-configuration enantiomer of 1-Bromo-4-(1-bromopropyl)benzene exhibits specific three-dimensional arrangements that distinguish it from the corresponding (R)-enantiomer [3]. The stereochemical assignment follows systematic evaluation of substituent priorities and spatial orientation around the chiral center [3].

The (S)-configuration is characterized by a counterclockwise arrangement of substituents when viewed along the carbon-hydrogen bond from the chiral center [3]. The spatial positioning places the bromine atom, para-bromobenzene ring, and ethyl group in specific orientations that define the absolute configuration [3].

Computational modeling of the (S)-enantiomer reveals preferred conformational states that minimize steric interactions between substituents while maintaining optimal electronic arrangements [3]. The conformational preferences influence the overall molecular geometry and potential intermolecular interactions [3].

The (S)-configuration exhibits distinct spectroscopic signatures in chiral environments, particularly in nuclear magnetic resonance spectroscopy when chiral shift reagents are employed [3]. These spectroscopic differences enable enantiomeric discrimination and assignment of absolute configuration [3].

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy Profiles

The proton nuclear magnetic resonance spectrum of 1-Bromo-4-(1-bromopropyl)benzene displays characteristic signals corresponding to the aromatic and aliphatic hydrogen environments [11] [6]. The aromatic protons appear in the region between 7.2 and 7.5 parts per million, exhibiting the typical para-disubstituted benzene pattern with equivalent protons ortho and meta to the substituents [11] [6].

The brominated methine proton of the propyl chain resonates between 4.5 and 5.0 parts per million, appearing as a triplet due to coupling with the adjacent methylene protons [11]. This downfield chemical shift reflects the deshielding effect of the electronegative bromine atom directly bonded to the carbon [11].

The propyl chain protons exhibit complex multiplicities in the region between 0.9 and 2.5 parts per million, with the terminal methyl group appearing as a triplet and the methylene protons showing quartet patterns [11]. The integration ratios correspond to the expected hydrogen count for each distinct magnetic environment [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for aromatic carbons in the 110-160 parts per million region, with quaternary carbons appearing at characteristic chemical shifts [6] [12]. The brominated carbon center resonates between 50 and 60 parts per million, while the propyl chain carbons appear in the 10-40 parts per million range [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-Bromo-4-(1-bromopropyl)benzene reveals characteristic fragmentation patterns associated with dibrominated aromatic compounds [14]. The molecular ion peak appears at mass-to-charge ratio 277-278, exhibiting the distinctive isotope pattern characteristic of compounds containing two bromine atoms .

The base peak typically corresponds to the loss of a bromine atom, generating a fragment at mass-to-charge ratio 197-198 [14]. This fragmentation pathway reflects the relatively weak carbon-bromine bond and the stability of the resulting carbocation intermediate [14] [15].

Additional fragmentation occurs through cleavage of the propyl chain, producing characteristic fragments that aid in structural identification [14]. The loss of the bromopropyl substituent generates ions corresponding to the para-bromobenzene core .

The isotope pattern analysis provides definitive evidence for the presence of two bromine atoms, with the characteristic 1:2:1 intensity ratio observed for dibrominated compounds [16]. The fragmentation mechanisms follow established pathways for halogenated aromatic compounds, with preferential cleavage at carbon-halogen bonds [14] [15].

Vibrational Spectroscopy Analysis

Infrared spectroscopic analysis of 1-Bromo-4-(1-bromopropyl)benzene reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure [18]. The aromatic carbon-hydrogen stretching vibrations appear between 3000 and 3100 wavenumbers, exhibiting medium intensity absorption [19].

The aliphatic carbon-hydrogen stretching modes occur in the 2800-3000 wavenumber region with strong intensity, corresponding to the propyl chain methyl and methylene groups [18]. The aromatic carbon-carbon stretching vibrations manifest as medium to weak intensity bands between 1500 and 1600 wavenumbers [19].

The carbon-bromine stretching vibrations appear in the fingerprint region between 515 and 690 wavenumbers, with variable intensity depending on the specific carbon-bromine bond environment [18] [20]. These low-frequency absorptions reflect the heavy mass of bromine atoms and the corresponding reduced vibrational frequencies [18] [21].

The vibrational spectroscopy fingerprint provides unique identification of the compound through the combination of aromatic and aliphatic absorption patterns [18]. The presence of two distinct carbon-bromine environments generates distinguishable absorption features that confirm the structural assignment [18] [20].

Electronic Absorption Spectra

The electronic absorption spectroscopy of 1-Bromo-4-(1-bromopropyl)benzene exhibits characteristic ultraviolet-visible transitions associated with the para-disubstituted benzene chromophore [22] [23]. The primary absorption features correspond to π→π* electronic transitions within the aromatic ring system [22] [23].

The absorption maximum typically occurs in the 250-280 nanometer region with medium intensity, reflecting the electronic excitation from bonding π orbitals to antibonding π* orbitals [22] [23]. The presence of electron-withdrawing bromine substituents influences the energy gap between these orbitals and the corresponding absorption wavelength [22].

The extinction coefficient and oscillator strength of the π→π* transitions depend on the symmetry and electronic environment of the aromatic system [22] [23]. The para-disubstituted pattern maintains relatively high transition probability compared to other substitution patterns [23].

The electronic spectrum provides information about the extent of π-electron delocalization within the aromatic ring and the electronic effects of the bromine substituents [22] [23]. The absorption profile serves as a diagnostic tool for structural confirmation and electronic characterization of the compound [22].

PropertyValueReference
Molecular FormulaC₉H₁₀Br₂ [1] [2]
Molecular Weight277.98 g/mol [1] [2]
CAS Number1094335-60-0 [1] [2]
InChI KeyKJYYIARXZUOWNK-UHFFFAOYSA-N [1] [2]
Stereogenic Centers1 [1] [3]
XLogP3-AA4.1 [1]
¹H NMR (Aromatic)7.2-7.5 ppm [11] [6]
¹³C NMR (Aromatic)110-160 ppm [6] [12]
IR (C-Br stretch)515-690 cm⁻¹ [18] [20]
MS (Molecular ion)m/z 277-278
UV-Vis (λmax)250-280 nm [22] [23]

XLogP3

4.1

Dates

Last modified: 04-14-2024

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